



Application Notes and Protocols for Checkerboard Assay: iKIX1 and Azole Synergy

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Compound of Interest		
Compound Name:	iKIX1	
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These application notes provide a detailed protocol for assessing the synergistic antifungal activity of **iKIX1**, an inhibitor of the Pdr1 transcription factor, in combination with azole antifungals against Candida glabrata. The described checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.

Introduction

Azole antifungals are a cornerstone of anti-infective therapy, primarily functioning by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, the emergence of azole resistance, particularly in species like Candida glabrata, poses a significant clinical challenge. A primary mechanism of this resistance is the upregulation of drug efflux pumps, which are controlled by the transcription factor Pdr1.[4][5] Azole treatment itself can induce the activation of Pdr1, leading to increased expression of ATP-binding cassette (ABC) transporters like Cdr1, which actively pump the drug out of the cell.

iKIX1 is a small molecule inhibitor that disrupts the interaction between the activation domain of Pdr1 and the KIX domain of the Mediator coactivator complex subunit Gal11A.[4][5][6] This disruption prevents the Pdr1-dependent activation of target genes, including those encoding drug efflux pumps. By blocking this key resistance mechanism, **iKIX1** has been shown to resensitize azole-resistant C. glabrata to the effects of azoles, demonstrating a synergistic relationship.[4]



This document outlines the protocol for a checkerboard assay to quantitatively assess this synergy.

Data Presentation

The following table summarizes the results from a checkerboard assay performed with **iKIX1** and the azole antifungal ketoconazole against both a wild-type Candida glabrata strain and a mutant strain (CgPDR1L280F) with a gain-of-function mutation in the Pdr1 transcription factor.

Strain	Compoun d 1	Compoun d 2	MIC Alone (μM)	MIC in Combinat ion (µM)	FIC Index (FICI)	Interactio n
C. glabrata (Wild-Type)	iKIX1	Ketoconaz ole	>300	Not specified	>0.5 - 4.0	Additive[1]
C. glabrata (CgPDR1L 280F)	iKIX1	Ketoconaz ole	>300	Not specified	<1.0	Synergistic [1]

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICI = FIC of **iKIX1** + FIC of Azole, where FIC = (MIC of drug in combination) / (MIC of drug alone). An FICI of ≤ 0.5 is considered synergistic, >0.5 to 4.0 is additive or indifferent, and >4.0 is antagonistic. In the study from which this data is derived, all combination indices for the CgPDR1L280F mutant were less than 1, indicating synergy.[1]

Experimental Protocols Checkerboard Assay Protocol

This protocol is adapted from standard broth microdilution checkerboard methods.

Materials:

- 96-well microtiter plates
- Candida glabrata strains (e.g., wild-type and azole-resistant strains)



- iKIX1 stock solution (dissolved in DMSO)
- Azole antifungal stock solution (e.g., ketoconazole, fluconazole, dissolved in DMSO)
- RPMI 1640 medium buffered with MOPS
- Spectrophotometer or microplate reader (for OD600 measurements)
- Sterile pipette tips and reservoirs

Procedure:

- Prepare Fungal Inoculum:
 - Culture C. glabrata on appropriate agar plates.
 - Inoculate a single colony into RPMI 1640 broth and incubate overnight at 35°C with shaking.
 - Wash the cells with sterile saline and resuspend in RPMI 1640.
 - Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately
 1-5 x 106 CFU/mL.
 - Dilute the inoculum to the final desired concentration (e.g., 0.5-2.5 x 103 CFU/mL) in RPMI 1640.
- · Prepare Drug Dilutions:
 - Prepare serial dilutions of iKIX1 and the azole antifungal in RPMI 1640 medium in separate 96-well plates or tubes. The concentration range should typically span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each compound.
- Set up the Checkerboard Plate:
 - In a 96-well microtiter plate, add 50 μL of RPMI 1640 medium to each well.



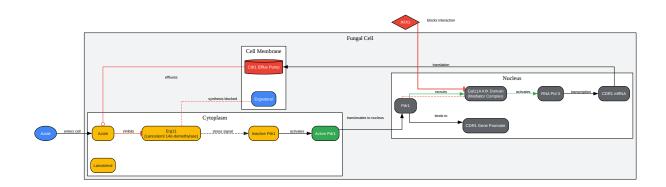
- Along the x-axis (columns), add 50 μL of each iKIX1 dilution in decreasing concentrations.
- Along the y-axis (rows), add 50 μL of each azole dilution in decreasing concentrations.
- This will result in a matrix of wells containing various combinations of the two compounds.
- Include control wells:
 - Drug-free wells (medium and inoculum only) for growth control.
 - Wells with each drug alone to determine the MIC of each compound individually.
 - Medium-only wells for sterility control.
- Inoculate the Plate:
 - Add 100 μL of the prepared fungal inoculum to each well (except the sterility control wells).
- Incubation:
 - Incubate the plate at 35°C for 24-48 hours.
- Read Results:
 - Determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the drug-free control.
- Data Analysis:
 - Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:
 - FICiKIX1 = MICiKIX1 in combination / MICiKIX1 alone
 - FICAzole = MICAzole in combination / MICAzole alone
 - Calculate the FIC Index (FICI) for each combination:



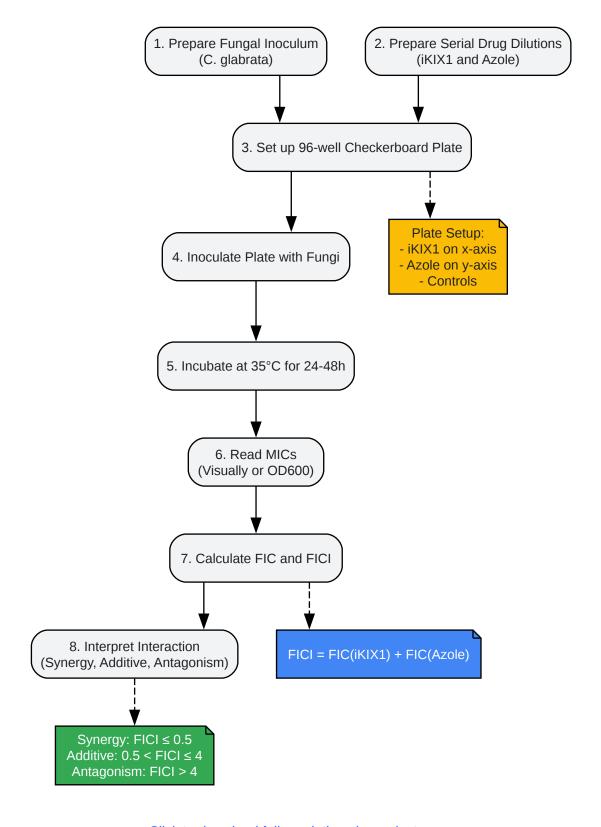
- FICI = FICiKIX1 + FICAzole
- Interpret the results based on the FICI values as described in the note under the data table.

Visualizations Signaling Pathway of Azole Resistance and iKIX1 Synergy









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